molecular formula C11H9ClN2O B8369008 2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine

Cat. No.: B8369008
M. Wt: 220.65 g/mol
InChI Key: FMGLNPKBXKILQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyridin-2-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-11-7-10(4-6-14-11)15-8-9-3-1-2-5-13-9/h1-7H,8H2

InChI Key

FMGLNPKBXKILQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridin-2-ylmethanol (3.00 g, 27.5 mmol), 2-chloro-4-iodopyridine (6.0 g, 25 mmol), cesium carbonate (10.6 g, 32.5 mmol), CuI (0.95 g, 5.0 mmol) and 1,10-phenanthroline (0.90 g, 5.0 mmol) were stirred in toluene (15 mL) and purged with a nitrogen stream for 10 minutes. The mixture was heated to 105° C. for 16 h, allowed cool and filtered through a silica plug eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 100% ethyl acetate) to provide the title compound (4.1 g, 74%) as a white solid: ESI MS m/z 221 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.95 g
Type
catalyst
Reaction Step One
Yield
74%

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